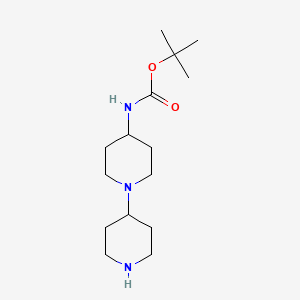

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate

CAS No.: 878156-65-1

Cat. No.: VC3385225

Molecular Formula: C15H29N3O2

Molecular Weight: 283.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878156-65-1 |

|---|---|

| Molecular Formula | C15H29N3O2 |

| Molecular Weight | 283.41 g/mol |

| IUPAC Name | tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate |

| Standard InChI | InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) |

| Standard InChI Key | HKBOBJSFRQIKQQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2 |

Introduction

Chemical Structure and Properties

Structural Features

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate contains several distinctive structural elements. The compound features a central piperidine ring with a 4-position substitution pattern, where one substituent is a carbamate group protected by a tert-butyl group, and the other is another piperidine ring. This dual-piperidine architecture creates a unique spatial arrangement that influences its molecular interactions.

The tert-butyl group serves as a protecting group for the carbamate functionality, which is a common feature in many pharmacologically relevant compounds. This protecting group enhances the compound's lipophilicity and provides steric hindrance that can affect its reactivity patterns .

Physical and Chemical Properties

Based on analysis of similar compounds, we can infer the following properties for Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate:

The compound likely exhibits amphiphilic properties due to the presence of both hydrophobic (tert-butyl and piperidine rings) and hydrophilic (carbamate) groups. This characteristic would influence its pharmacokinetic properties including absorption, distribution, and membrane permeability .

Synthesis Methods

General Synthetic Approaches

The synthesis of Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate likely follows similar routes to those used for related compounds. A typical approach would involve:

-

Protection of the amine group on a piperidine-4-carbamate with a tert-butyloxycarbonyl (Boc) group

-

Coupling of this protected intermediate with another piperidine ring

Based on the synthesis of similar compounds, a reductive amination approach may be employed, as seen in the synthesis of tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate .

Biological Activity and Applications

Application in Medicinal Chemistry

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate may serve several important functions in pharmaceutical development:

-

Synthetic Intermediate: The compound can function as a valuable intermediate in the synthesis of more complex drug candidates .

-

Pharmacokinetic Modulation: The dual piperidine rings and tert-butyl protected carbamate group can be utilized to tune the pharmacokinetic properties of drug candidates .

-

Scaffold for Drug Discovery: The structural backbone provides a versatile template for developing compounds with targeted biological activities.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

The table below compares Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate with structurally related compounds to highlight structure-activity relationships:

Effect of Structural Modifications

The dual piperidine structure of Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate likely confers unique binding capabilities compared to single-ring analogues. The presence of an additional basic nitrogen in the second piperidine ring would affect:

-

The compound's basicity and protonation state at physiological pH

-

Its ability to form hydrogen bonds with target proteins

-

The conformational flexibility of the molecule

These factors collectively influence target selectivity and binding affinity in biological systems .

Analytical Characterization

Chromatographic Behavior

For purification and analysis, the compound would likely exhibit the following chromatographic properties:

-

HPLC: Moderate retention on reverse-phase columns, with typical mobile phases consisting of acetonitrile/water mixtures, potentially with acid modifiers .

-

TLC: Visualization possible through ninhydrin or other amine-detecting reagents, with moderate Rf values in common solvent systems like hexane/ethyl acetate mixtures .

Future Research Directions

Synthetic Methodology Advancement

Research could also focus on improving synthetic approaches:

-

Green Chemistry Approaches: Development of more environmentally friendly synthesis methods with reduced solvent usage and safer reagents .

-

Flow Chemistry Applications: Adaptation of batch processes to continuous flow systems for more efficient and scalable production .

-

Stereoselective Synthesis: Development of methods to produce stereochemically pure variants if the compound contains stereocenters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume